molecular formula C19H13ClN2OS2 B11095000 N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(methylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B11095000
M. Wt: 384.9 g/mol
InChI Key: PQIVUDSFDQVYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE typically involves a multi-step process. One common method includes the condensation reaction between 5-(4-chlorophenyl)-2-furaldehyde and 2-(methylsulfanyl)-1,3-benzothiazol-6-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the process is scaled up using larger reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for temperature and pH control is crucial to ensure the quality and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE
  • **N-{(E)-1-[5-(4-METHOXYPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE

Uniqueness

The uniqueness of N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group, furan ring, and benzothiazole moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H13ClN2OS2

Molecular Weight

384.9 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)methanimine

InChI

InChI=1S/C19H13ClN2OS2/c1-24-19-22-16-8-6-14(10-18(16)25-19)21-11-15-7-9-17(23-15)12-2-4-13(20)5-3-12/h2-11H,1H3

InChI Key

PQIVUDSFDQVYOL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.